molecular formula C11H10N2O4 B13467632 8-Methoxy-6-methyl-3-nitroquinolin-4-ol

8-Methoxy-6-methyl-3-nitroquinolin-4-ol

Cat. No.: B13467632
M. Wt: 234.21 g/mol
InChI Key: VEXOWABFEQNNNW-UHFFFAOYSA-N
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Description

8-Methoxy-6-methyl-3-nitroquinolin-4-ol is a chemical compound belonging to the quinolinone family. It possesses unique chemical properties and has gained significant attention in various scientific fields due to its potential biological activity. This compound is characterized by its molecular structure, which includes a methoxy group, a methyl group, and a nitro group attached to a quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-6-methyl-3-nitroquinolin-4-ol typically involves multi-step organic reactions. One common method includes the nitration of 6-methylquinolin-4-ol followed by methoxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol as a solvent for methoxylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-6-methyl-3-nitroquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential candidate for developing novel drugs due to its biological activity.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-6-methyl-3-nitroquinolin-4-ol involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property makes it a potential candidate for anticancer and antimicrobial therapies. The nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-8-nitroquinoline: Similar structure but different substitution pattern.

    8-Methoxy-3-nitroquinolin-4-ol: Similar but with a different position of the nitro group.

    Quinoline derivatives: A broad class of compounds with varying biological activities.

Uniqueness

8-Methoxy-6-methyl-3-nitroquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and nitro groups on the quinoline ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

8-methoxy-6-methyl-3-nitro-1H-quinolin-4-one

InChI

InChI=1S/C11H10N2O4/c1-6-3-7-10(9(4-6)17-2)12-5-8(11(7)14)13(15)16/h3-5H,1-2H3,(H,12,14)

InChI Key

VEXOWABFEQNNNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NC=C(C2=O)[N+](=O)[O-]

Origin of Product

United States

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